Hydrolytic Stability of Dimethylsulfamoyl Chloride Versus Diethylsulfamoyl Chloride: 8-Fold Difference in Aqueous Hydrolysis Rate
Dimethylsulfamoyl chloride exhibits approximately 8-fold slower hydrolysis than diethylsulfamoyl chloride under comparable aqueous conditions. The secondary deuterium isotope effect of ~2 observed for diethylsulfamoyl chloride indicates significant hydrogen participation in its hydrolysis transition state—a mechanistic feature that accounts for its enhanced susceptibility to hydrolytic decomposition relative to the dimethyl analog [1].
| Evidence Dimension | Hydrolysis rate (relative) |
|---|---|
| Target Compound Data | 1× (reference rate) |
| Comparator Or Baseline | Diethylsulfamoyl chloride: 8× faster |
| Quantified Difference | 8-fold slower hydrolysis for dimethyl analog |
| Conditions | Aqueous hydrolysis, kinetic isotope effect study |
Why This Matters
In multi-step syntheses where moisture exposure during workup or storage is unavoidable, dimethylsulfamoyl chloride's 8-fold greater hydrolytic stability reduces reagent decomposition and improves yield reproducibility.
- [1] Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Scilit. Diethylsulfamoyl chloride hydrolyzes eight times faster than dimethylsulfamoyl chloride; secondary deuterium isotope effect ~2. View Source
